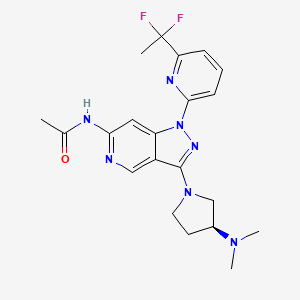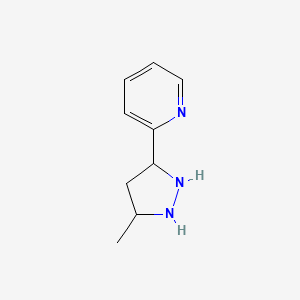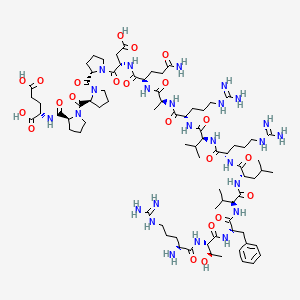
Tapderimotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tapderimotide is a synthetic peptide with the molecular formula C79H129N25O22 . It is known for its role as a telomerase reverse transcriptase (TERT) inhibitor , making it a significant compound in the field of cancer research . This compound has been designated as an orphan medicine for the treatment of mesothelioma .
Preparation Methods
The synthesis of Tapderimotide involves complex peptide synthesis techniques. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general peptide synthesis methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods typically involve the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted reactions .
Industrial production of this compound would likely involve large-scale peptide synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Tapderimotide, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and protecting groups (e.g., Fmoc, Boc) for amino acids . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Scientific Research Applications
Tapderimotide has several scientific research applications, particularly in the fields of:
Mechanism of Action
Tapderimotide exerts its effects by inhibiting telomerase reverse transcriptase (TERT) , an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes . By inhibiting TERT, this compound can induce telomere shortening, leading to cellular senescence and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Tapderimotide can be compared with other TERT inhibitors and synthetic peptides used in cancer research. Some similar compounds include:
Alrefimotide: Another synthetic peptide used in cancer vaccines.
Riletamotide: A synthetic peptide with similar applications in immunotherapy.
This compound’s uniqueness lies in its specific sequence and mechanism of action, which targets TERT more effectively than some other compounds .
Properties
Molecular Formula |
C79H129N25O22 |
|---|---|
Molecular Weight |
1781.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C79H129N25O22/c1-39(2)36-50(96-71(120)60(41(5)6)100-68(117)51(37-44-18-10-9-11-19-44)97-72(121)61(43(8)105)101-63(112)45(80)20-12-30-88-77(82)83)67(116)93-47(22-14-32-90-79(86)87)66(115)99-59(40(3)4)70(119)94-46(21-13-31-89-78(84)85)64(113)91-42(7)62(111)92-48(26-28-56(81)106)65(114)98-52(38-58(109)110)73(122)103-34-16-24-54(103)75(124)104-35-17-25-55(104)74(123)102-33-15-23-53(102)69(118)95-49(76(125)126)27-29-57(107)108/h9-11,18-19,39-43,45-55,59-61,105H,12-17,20-38,80H2,1-8H3,(H2,81,106)(H,91,113)(H,92,111)(H,93,116)(H,94,119)(H,95,118)(H,96,120)(H,97,121)(H,98,114)(H,99,115)(H,100,117)(H,101,112)(H,107,108)(H,109,110)(H,125,126)(H4,82,83,88)(H4,84,85,89)(H4,86,87,90)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
InChI Key |
XSYOYMGIWRDJPN-BCAZZCMPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


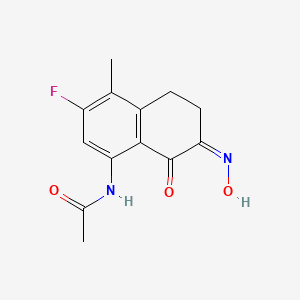
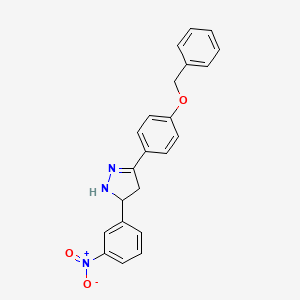
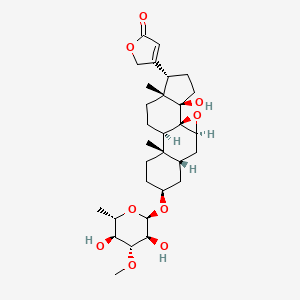
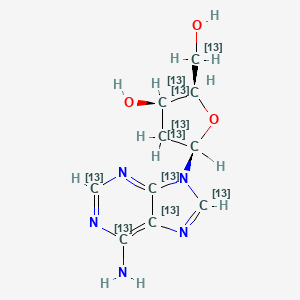
![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
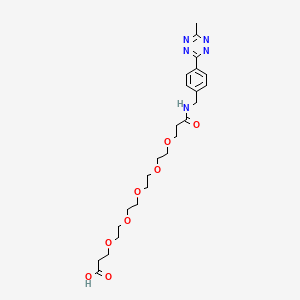
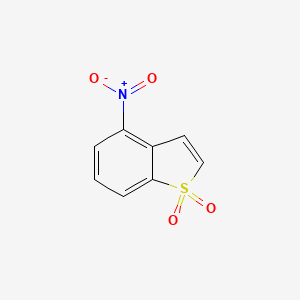
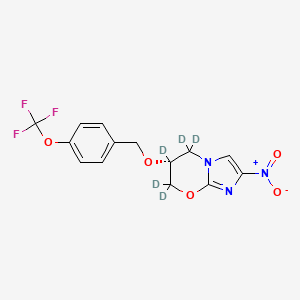
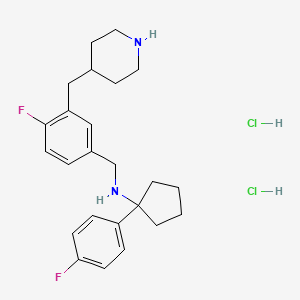
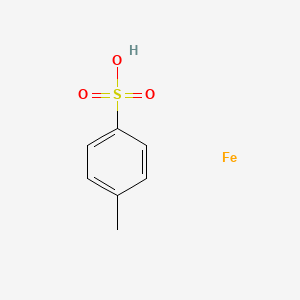

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
